1-[(3-chlorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-13-3-1-2-11(8-13)9-25-10-12(4-7-16(25)26)19(27)24-15-6-5-14(21)17(22)18(15)23/h1-8,10H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVZACAWUAVRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 455.3 g/mol. The structure consists of a dihydropyridine core substituted with various functional groups that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClF3N2O2 |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide |
| Purity | Typically ≥ 95% |
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that dihydropyridine derivatives exhibit significant anticancer properties. For instance, similar compounds have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Compounds with similar structures have been tested against various bacterial strains. The presence of the chlorophenyl group is associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Dihydropyridine derivatives often act as enzyme inhibitors. For example, they can inhibit specific kinases involved in cancer progression .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Kinase Activity : By targeting specific kinases like Pim-1, compounds in this class can disrupt signaling pathways that promote cancer cell survival and proliferation .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by increasing levels of cleaved caspases and other pro-apoptotic factors .
- Antioxidant Properties : Some dihydropyridine derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Case Studies
- Anticancer Study : A study investigated the cytotoxic effects of a related dihydropyridine on several cancer cell lines (MCF7, HCT116, PC3). The compound showed IC50 values ranging from 1.18 to 8.83 µM, indicating potent anticancer activity .
- Antimicrobial Study : Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyridine-3-carboxamide core but differ in substituents, leading to variations in physicochemical properties and biological activity.
Substituent Variations on the Pyridine Ring and Benzyl Group
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0) Structure: Features a 5-chloro substituent on the pyridine ring and a 4-chlorophenyl group on the amide nitrogen. Molecular Formula: C₁₉H₁₃Cl₃N₂O₂. Molecular Weight: 423.68 g/mol. No biological data is provided, but chlorine-rich analogs often exhibit enhanced potency in kinase inhibition .
1-[(3,4-Dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide (CAS 338782-47-1) Structure: Substitutes the 3-chlorophenylmethyl group with a 3,4-dichlorophenylmethyl group. Molecular Formula: C₂₀H₁₃Cl₂F₃N₂O₂. Molecular Weight: 441.23 g/mol. Key Differences: The dichlorophenyl group increases steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the mono-chloro analog. No direct activity data is available .
Variations on the Amide Nitrogen Substituent
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8) Structure: Replaces the 2,3,4-trifluorophenyl group with a 4-methoxyphenyl group. Molecular Formula: C₂₀H₁₆Cl₂N₂O₃. Molecular Weight: 403.26 g/mol. No biological data is reported .
Pyridone/Cluster 7 Analogs (e.g., 5-amino-1-(3,4-dichlorobenzyl)-6-oxo-N-(1-(pyrrolidin-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide) Biological Activity: Reported IC₅₀ values of <100 nM (assay 1) and 21 nM (assay 2) in unspecified cancer models. The dichlorobenzyl group further increases lipophilicity .
Table 1: Structural and Molecular Comparison
Key Findings and Implications
- Fluorination vs. Chlorination : The target compound’s 2,3,4-trifluorophenyl group likely offers better metabolic stability than chlorinated analogs due to fluorine’s resistance to oxidative metabolism .
- Solubility vs. Potency : Methoxy-substituted analogs (e.g., CAS 338977-35-8) may prioritize solubility, while chloro/fluoro derivatives favor membrane penetration and target binding .
- Biological Activity: The Pyridone/Cluster 7 analog’s low nanomolar IC₅₀ suggests that strategic substitutions (e.g., pyrrolidinyl-pyrazole) can dramatically enhance potency .
Preparation Methods
Synthesis of the Dihydropyridine Core
The dihydropyridine scaffold is typically synthesized via cyclocondensation reactions . A modified Hantzsch dihydropyridine synthesis is employed, using diketones and ammonia equivalents. For example:
Alkylation with 3-Chlorobenzyl Chloride
The 1-position of the dihydropyridine is alkylated using 3-chlorobenzyl chloride under basic conditions:
Amide Bond Formation with 2,3,4-Trifluoroaniline
The carboxylic acid at the 3-position is activated for coupling with 2,3,4-trifluoroaniline. Two primary methods are documented:
Method A: Carbodiimide-Mediated Coupling
Method B: CDI-Activated Coupling
-
Conditions : Heating at 65–70°C for 22 hours.
Comparative Analysis of Amide Coupling Conditions
The table below summarizes yields and conditions for amide bond formation, derived from analogous syntheses in the literature:
| Method | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| A | EDC/HOBt | DCM | 0°C → RT | 4 h | 86% |
| B | CDI | Acetonitrile | 65–70°C | 22 h | 82% |
| C | EDC/HOBt with DIPEA | DMF | RT | 16 h | 71.8% |
| D | HOBt/EDC (low catalyst) | DCM | RT | 14 h | 47.5% |
Key Findings :
-
EDC/HOBt in DCM (Method A) achieves the highest yield (86%) due to efficient activation of the carboxylic acid and minimal side reactions.
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CDI in acetonitrile (Method B) offers a solvent advantage for heat-sensitive intermediates but requires longer reaction times.
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Suboptimal catalyst ratios (Method D) reduce yields to 47.5%, underscoring the importance of stoichiometric precision.
Structural Characterization and Purity Control
Post-synthesis characterization ensures the integrity of the final product:
-
Nuclear Magnetic Resonance (NMR) :
-
High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using a C18 column with acetonitrile/water gradient elution.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Low Amide Coupling Efficiency
Q & A
Q. What synthetic routes are recommended for synthesizing this compound with high purity?
A multi-step approach involving condensation reactions (e.g., Hantzsch dihydropyridine synthesis) is typically employed. Key steps include the formation of the dihydropyridine core, followed by regioselective substitution. Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity. Reaction optimization (e.g., solvent selection, temperature control) can be guided by protocols for structurally related dihydropyridines .
Q. How should researchers confirm the compound’s structural integrity?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., 3-chlorobenzyl and trifluorophenyl groups). For example, the carbonyl resonance (C=O) typically appears at ~170 ppm in ¹³C NMR .
- IR spectroscopy : Confirm the presence of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>95%). Stability studies under stress conditions (heat, light, humidity) can identify degradation products .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition thresholds .
Advanced Research Questions
Q. How can enantiomeric purity be determined for chiral derivatives of this compound?
Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a polar organic mobile phase. Compare retention times with racemic mixtures or enantiopure standards. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Replicate assays under standardized conditions (e.g., consistent cell lines, ATP concentrations for kinase assays).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Assess compound stability in assay buffers via LC-MS to rule out degradation artifacts .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase targets (e.g., EGFR, VEGFR). Focus on interactions between the trifluorophenyl group and hydrophobic pockets .
- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories to identify critical residues for affinity .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
- LogP determination : Measure partition coefficients (shake-flask method) to guide structural modifications for improved solubility.
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the dihydropyridine ring) .
Key Notes
- Methodological rigor : Prioritize peer-reviewed protocols (e.g., enantioselective synthesis , SPR validation ).
- Contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS for structure, SPR + cellular assays for activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
